molecular formula C11H14ClNO6S B5630435 5-[bis(2-hydroxyethyl)sulfamoyl]-2-chlorobenzoic acid

5-[bis(2-hydroxyethyl)sulfamoyl]-2-chlorobenzoic acid

Cat. No.: B5630435
M. Wt: 323.75 g/mol
InChI Key: ATUMKQZRVIADJJ-UHFFFAOYSA-N
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Description

5-[bis(2-hydroxyethyl)sulfamoyl]-2-chlorobenzoic acid is a chemical compound known for its unique structure and properties It contains a benzoic acid core substituted with a chlorinated aromatic ring and a bis(2-hydroxyethyl)sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[bis(2-hydroxyethyl)sulfamoyl]-2-chlorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzoic acid as the starting material.

    Sulfonation: The 2-chlorobenzoic acid undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amination: The sulfonyl chloride intermediate is then reacted with diethanolamine to form the bis(2-hydroxyethyl)sulfamoyl group.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

5-[bis(2-hydroxyethyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl groups in the bis(2-hydroxyethyl)sulfamoyl group can participate in oxidation and reduction reactions.

    Esterification: The carboxylic acid group can form esters with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound with modified hydroxyl groups.

    Esterification: Ester derivatives of the compound.

Scientific Research Applications

5-[bis(2-hydroxyethyl)sulfamoyl]-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[bis(2-hydroxyethyl)sulfamoyl]-2-chlorobenzoic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-[bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid
  • 5-[bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid

Comparison

  • Structural Differences : The presence of different substituents on the aromatic ring (chlorine, methoxy, or methyl) distinguishes these compounds.
  • Chemical Properties : These structural differences can lead to variations in reactivity, solubility, and biological activity.
  • Applications : While all these compounds may have similar applications, their specific uses can vary based on their unique properties.

Properties

IUPAC Name

5-[bis(2-hydroxyethyl)sulfamoyl]-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO6S/c12-10-2-1-8(7-9(10)11(16)17)20(18,19)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUMKQZRVIADJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N(CCO)CCO)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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